Atenolol-d7
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Atenolol involves key steps that can be adapted to incorporate deuterium atoms. For instance, Akisanya et al. (1998) describe a method using a platinum-containing homogeneous catalyst for the conversion of a nitrile to an amide, which could be a step in the synthesis of Atenolol-d7 by starting with deuterated precursors (Akisanya, Parkins, & Steed, 1998).
Molecular Structure Analysis
The molecular structure of Atenolol and its deuterated variants can be examined through techniques such as X-ray crystallography, as detailed in the synthesis process by Akisanya et al. (1998). This allows for the determination of the precise location of deuterium atoms within the molecule, influencing its physical and chemical properties (Akisanya, Parkins, & Steed, 1998).
Chemical Reactions and Properties
Atenolol undergoes various chemical reactions, including its interaction with human serum albumin, as investigated through molecular docking studies (El-Hak et al., 2019). The deuterated form would exhibit similar interactions, albeit with potentially altered kinetics due to the isotope effect, which can affect bond strengths and reaction rates (El-Hak, Mohammed, Abdel Hakiem, & Mahfouz, 2019).
Physical Properties Analysis
The introduction of deuterium atoms into Atenolol can alter its physical properties, such as melting points and solubility. Techniques like Differential Scanning Calorimetry (DSC) and X-ray diffraction analysis have been used to characterize the physical properties of Atenolol and its complexes, providing insights into how deuterium substitution might affect these properties (Nikolić et al., 2007).
Chemical Properties Analysis
The chemical properties of Atenolol-d7, such as reactivity and stability, can be inferred from studies on its non-deuterated form. For example, the oxidative degradation of Atenolol by heat-activated persulfate has been explored, highlighting potential degradation pathways and the stability of the molecule under various conditions. These studies provide a basis for understanding how deuterium substitution might impact the chemical stability and degradation pathways of Atenolol-d7 (Miao et al., 2018).
Wissenschaftliche Forschungsanwendungen
Summary of the Application
Atenolol, a hydrophilic beta blocker, has been used as a model drug for studying passive permeability of biological membranes such as the blood–brain barrier (BBB) and the intestinal epithelium .
Methods of Application or Experimental Procedures
A microdialysis study was performed in rats to monitor the unbound concentrations of S-atenolol in brain extracellular fluid (ECF) and plasma during and after intravenous infusion . A pharmacokinetic model was developed, based on the microdialysis data, to estimate the permeability clearance of S-atenolol into and out of the brain . Deuterated atenolol, atenolol-D7, was used to measure the relative recovery across the microdialysis probes throughout the study .
Results or Outcomes
The steady-state ratio of unbound S-atenolol concentrations in brain ECF to that in plasma (i.e., K p,uu,brain) was 3.5% ± 0.4%, a value much less than unity . The unbound volume of distribution in the brain (V u, brain) of S-atenolol was also calculated as 0.69 ± 0.10 mL/g brain, indicating that S-atenolol is evenly distributed within brain parenchyma .
2. Application as an Analytical Standard
Summary of the Application
Atenolol-d7 is used as an analytical standard in chromatography .
Methods of Application or Experimental Procedures
Atenolol-d7 is used in various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Solid Phase Extraction (SPE) .
Results or Outcomes
The use of Atenolol-d7 as an analytical standard helps in achieving accurate and reliable results in chromatographic analyses .
Safety And Hazards
Atenolol-d7 is not classified as a dangerous substance or mixture according to the Globally Harmonised System (GHS)7. Personal protective equipment should be used when handling Atenolol-d7. It is advised to avoid dust formation, breathing dust, and contact with skin, eyes, and clothing7.
Zukünftige Richtungen
A study suggested that higher plasma atenolol exposure may be a risk factor for an increase in fasting plasma glucose level during atenolol treatment8. Another study concluded that S-atenolol is actively effluxed at the BBB, indicating the need to reconsider S-atenolol as a model drug for passive permeability studies of BBB transport or intestinal absorption6.
Eigenschaften
IUPAC Name |
2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKIMKYRPQLGS-SVMCCORHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027977 | |
Record name | Atenolol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atenolol-d7 | |
CAS RN |
1202864-50-3 | |
Record name | 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202864-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Atenolol-d7 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.